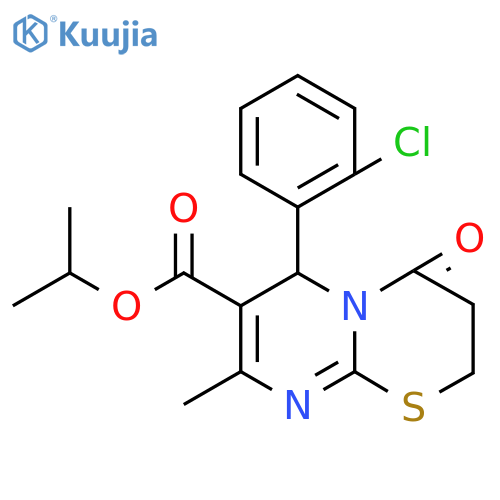

Cas no 608494-14-0 (propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylate)

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylate

- propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

- 2H,6H-Pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid, 6-(2-chlorophenyl)-3,4-dihydro-8-methyl-4-oxo-, 1-methylethyl ester

- isopropyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

- F1673-1327

- AKOS002192776

- propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

- Z57781237

- SR-01000085330

- AKOS016065099

- SR-01000085330-1

- 608494-14-0

-

- インチ: 1S/C18H19ClN2O3S/c1-10(2)24-17(23)15-11(3)20-18-21(14(22)8-9-25-18)16(15)12-6-4-5-7-13(12)19/h4-7,10,16H,8-9H2,1-3H3

- InChIKey: VBYPSQUUOPRENC-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1C1C(C(=O)OC(C)C)=C(C)N=C2N1C(CCS2)=O

計算された属性

- せいみつぶんしりょう: 378.0804913g/mol

- どういたいしつりょう: 378.0804913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 632

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 84.3Ų

じっけんとくせい

- 密度みつど: 1.37±0.1 g/cm3(Predicted)

- ふってん: 487.1±55.0 °C(Predicted)

- 酸性度係数(pKa): -0.68±0.60(Predicted)

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1673-1327-20μmol |

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

608494-14-0 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1673-1327-100mg |

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

608494-14-0 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F1673-1327-15mg |

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

608494-14-0 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F1673-1327-40mg |

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

608494-14-0 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F1673-1327-10μmol |

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

608494-14-0 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1673-1327-1mg |

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

608494-14-0 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F1673-1327-2mg |

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

608494-14-0 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F1673-1327-3mg |

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

608494-14-0 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1673-1327-30mg |

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

608494-14-0 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F1673-1327-50mg |

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

608494-14-0 | 90%+ | 50mg |

$160.0 | 2023-07-28 |

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylate 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylateに関する追加情報

プロパン-2-イル 6-(2-クロロフェニル)-8-メチル-4-オキソ-2H,3H,4H,6H-ピリミド[2,1-b][1,3]チアジン-7-カルボキシレート(CAS No. 608494-14-0)の総合解説

プロパン-2-イル 6-(2-クロロフェニル)-8-メチル-4-オキソ-2H,3H,4H,6H-ピリミド[2,1-b][1,3]チアジン-7-カルボキシレートは、複雑な構造を持つ有機化合物であり、ピリミドチアジン骨格を特徴とします。この化合物は、医薬品中間体や材料科学分野での応用が期待される特異的な化学的特性を有しています。近年、AI創薬や計算化学の発展に伴い、類似構造を持つ化合物の分子設計や活性予測に関する研究が活発化しており、本化合物も注目を集めています。

本化合物の合成経路や反応機構については、有機合成化学の専門家から高い関心が寄せられています。特に、6位の2-クロロフェニル基と7位のカルボキシレート基の立体電子効果が、分子全体の反応性や安定性に与える影響についての研究が進められています。また、SDGsの観点から、グリーンケミストリーに基づく合成法の開発も重要なテーマとなっています。

物理化学的性質に関しては、608494-14-0というCAS登録番号で特定される本化合物は、結晶多形や溶解性に関するデータが研究者間で共有されています。これらの特性は、製剤化やバイオアベイラビリティを考慮する上で重要なパラメータとなります。さらに、質量分析やNMR���ペクトルなどの分析化学的手法を用いた同定法についても、多くの研究報告が存在します。

最近のトレンドとして、マテリアルズ・インフォマティクスを活用した新材料探索において、本化合物のような複素環化合物が再評価されています。特に、有機エレクトロニクス分野では、π共役系を有する分子設計が注目されており、本化合物の電子状態や光物理特性に関する基礎研究の重要性が高まっています。

安全性に関する情報としては、化学品の分類および表示に関する世界調和システム(GHS)に基づく適切な取り扱いが求められます。実験室規模での取り扱いにおいては、個人用保護具(PPE)の使用や局所排気装置の設置など、労働安全衛生の観点からの対策が不可欠です。また、廃棄物処理に際しては、環境負荷を最小限に抑えるための適切なプロトコルに従う必要があります。

学術的な応用可能性としては、本化合物が有する特異的な分子構造が、タンパク質-リガンド相互作用や酵素阻害研究における分子プローブとしての利用を可能にしています。特に、構造活性相関(SAR)研究において、薬理活性の発現メカニズム解明への貢献が期待されます。さらに、創薬化学分野では、リード化合物としての活用も検討されています。

市場動向に関しては、608494-14-0を供給する化学品メーカーや試薬サプライヤーが、研究用化学品としての需要に対応しています。近年のサプライチェーンのグローバル化に伴い、高純度かつ安定供給が可能なサプライヤーの選定が重要となっています。また、規制対応や品質管理に関する情報開示も、研究者がサプライヤーを選択する際の重要な判断材料となっています。

今後の展望としては、自動合成技術やフロー化学の発展により、本化合物の効率的な合成法がさらに進化することが予想されます。また、機械学習を活用した反応条件最適化や、デジタルツイン技術を用いたプロセス開発など、デジタル化が化学研究にもたらす革新にも注目が集まっています。これらの技術進歩は、本化合物の応用範囲をさらに拡大させる可能性を秘めています。

608494-14-0 (propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-7-carboxylate) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)